molecular formula C18H16O3 B14418181 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- CAS No. 84498-37-3

1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro-

Cat. No.: B14418181
CAS No.: 84498-37-3
M. Wt: 280.3 g/mol
InChI Key: XLEMBLGVZMOUGS-UHFFFAOYSA-N
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Description

1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its unique structure, which includes a chrysenetriol core that is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene using palladium or platinum catalysts under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Further reduction can lead to fully hydrogenated products.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated

Properties

CAS No.

84498-37-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrochrysene-1,2,3-triol

InChI

InChI=1S/C18H16O3/c19-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(20)18(16)21/h1-8,16-21H,9H2

InChI Key

XLEMBLGVZMOUGS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)O)O)O

Origin of Product

United States

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